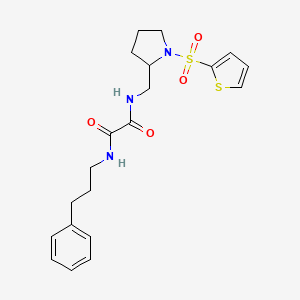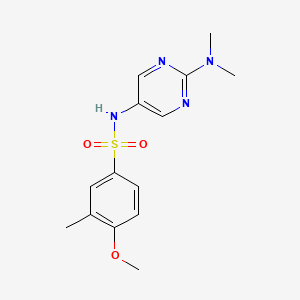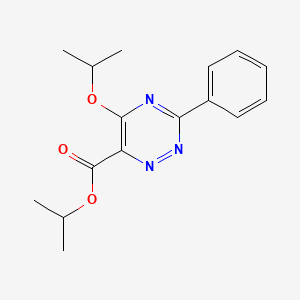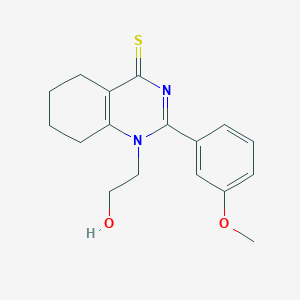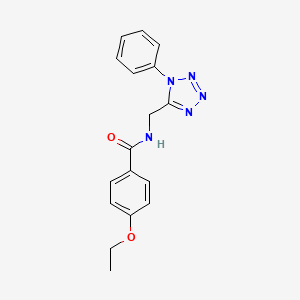
4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazole derivatives, such as the one you mentioned, are a class of compounds that have gained significant attention in medicinal chemistry . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, and low cost, with good to excellent yields .Molecular Structure Analysis
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are known for their stability and reactivity, which make them useful in various chemical reactions .Chemical Reactions Analysis
Tetrazoles can undergo a variety of chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the potential of benzamide derivatives in the realm of cancer research. For instance, Ravinaik et al. (2021) synthesized a series of benzamides that exhibited moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds showed higher activities compared to the reference drug etoposide, suggesting their potential as effective anticancer agents (Ravinaik et al., 2021).
Similarly, Salahuddin et al. (2014) evaluated benzimidazole derivatives for their anticancer properties. They found that certain compounds were particularly active against breast cancer cell lines, showcasing the therapeutic promise of benzamide derivatives in cancer treatment (Salahuddin et al., 2014).
Neurological Applications
In the field of neurology, particularly Alzheimer's disease, Cui et al. (2012) explored the use of benzoxazole derivatives as PET probes for imaging cerebral β-amyloid plaques. Their findings indicate the potential of these compounds in diagnosing and studying Alzheimer's disease, a significant advancement in neurodegenerative disease research (Cui et al., 2012).
Antiviral Applications
The antiviral properties of benzamide derivatives have also been investigated. Hebishy et al. (2020) synthesized benzamide-based compounds that showed significant activities against the H5N1 avian influenza virus. This study opens up new avenues for treating viral infections using benzamide derivatives (Hebishy et al., 2020).
Gastrointestinal Applications
Kato et al. (1992) researched gastrokinetic activity in benzamide derivatives. They found that certain compounds significantly enhanced gastric emptying, suggesting their potential as treatments for gastrointestinal disorders (Kato et al., 1992).
Antimicrobial and Antioxidant Applications
Yang et al. (2015) isolated a new benzamide from Streptomyces which showed antimicrobial and antioxidant activities. This finding highlights the possibility of using benzamide derivatives in combating infections and oxidative stress (Yang et al., 2015).
Wirkmechanismus
Target of Action
It is structurally similar to benzimidazoles , a class of compounds known for their diverse biological activities. Benzimidazoles often interact with biological targets such as tubulin in parasites, the proton pump in the stomach, and various enzymes and receptors in the body .
Mode of Action
For instance, benzimidazoles bind to the beta-tubulin of parasites, disrupting their microtubule formation and thus inhibiting their growth .
Biochemical Pathways
For example, they inhibit the synthesis of the parasite’s microtubules, leading to the disruption of cellular processes such as cell division and nutrient uptake .
Pharmacokinetics
Benzimidazoles, in general, are known for their good absorption and wide distribution in the body . The metabolism and excretion of this specific compound would need further investigation.
Result of Action
Based on the known effects of benzimidazoles, it can be inferred that this compound may disrupt cellular processes in its targets, leading to their death or growth inhibition .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of benzimidazoles .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-15-10-8-13(9-11-15)17(23)18-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNXAOLWJHGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

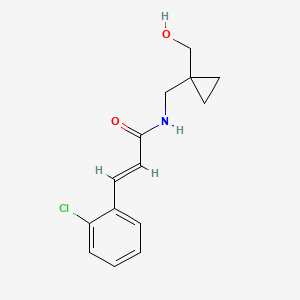

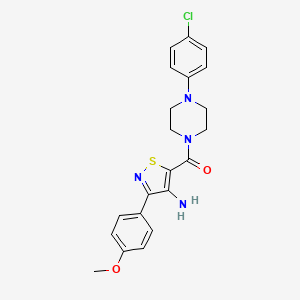
![2-[(4-methoxybenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2451403.png)
![6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2451404.png)
![6-oxo-N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2451405.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2451409.png)
